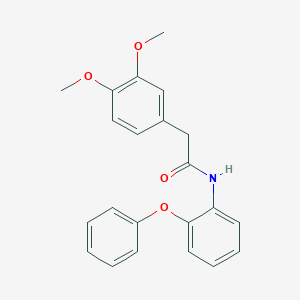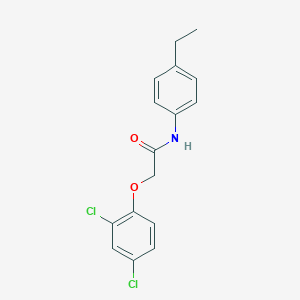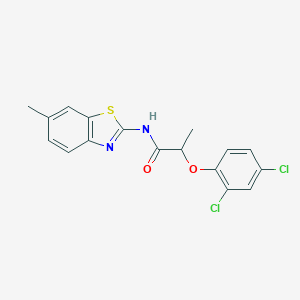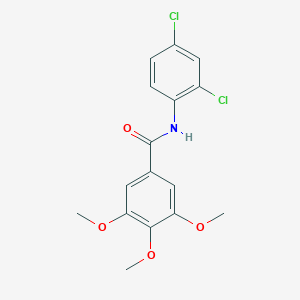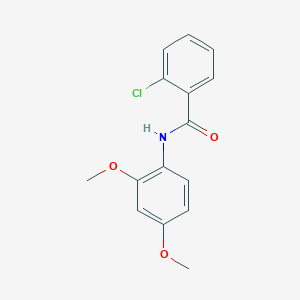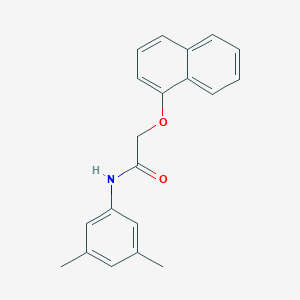
N-(3,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as DPN, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential application in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research.
作用機序
DPN selectively targets ERβ, which is a member of the nuclear receptor superfamily that plays a critical role in regulating gene expression. By binding to ERβ, DPN can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. DPN has been shown to have a higher affinity for ERβ than for ERα, which is another estrogen receptor subtype.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, DPN has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, DPN has been shown to improve endothelial function by increasing nitric oxide production and reducing oxidative stress and inflammation. In neurodegenerative disease research, DPN has been shown to reduce oxidative stress and inflammation, which are key contributors to neurodegeneration.
実験室実験の利点と制限
DPN has several advantages for lab experiments, including its high selectivity for ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, DPN also has some limitations, such as its relatively low potency compared to other N-(3,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide and its limited water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for DPN research, including its potential application in the treatment of various diseases, such as breast cancer, cardiovascular disease, and neurodegenerative diseases. DPN may also have potential as a therapeutic agent for menopausal symptoms, as it has been shown to have a tissue-specific effect on estrogen receptors. Additionally, further research is needed to optimize the synthesis and purification of DPN and to develop new analogs with improved potency and selectivity for ERβ.
合成法
DPN can be synthesized through a multi-step process, which involves the reaction between 3,5-dimethylaniline and 1-naphthol to form 3,5-dimethylphenyl-1-naphthol. The resulting compound is then reacted with chloroacetyl chloride to form N-(3,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
DPN has been widely used in scientific research for its potential application in various fields. In cancer research, DPN has been shown to inhibit the growth of breast cancer cells by selectively targeting estrogen receptor beta (ERβ). It has also been shown to have a protective effect against cardiovascular disease by improving endothelial function and reducing inflammation. In neurodegenerative disease research, DPN has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
特性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO2/c1-14-10-15(2)12-17(11-14)21-20(22)13-23-19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,21,22) |
InChIキー |
QFOOMIUHHIKMGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



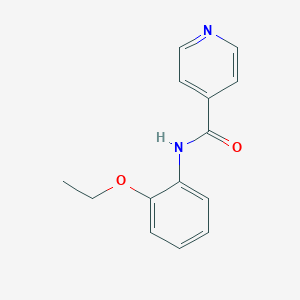
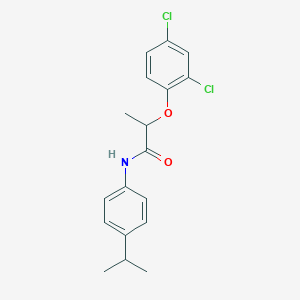

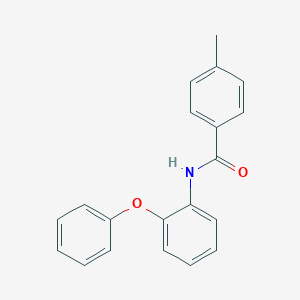
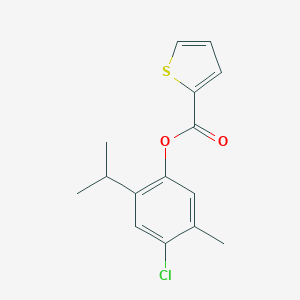
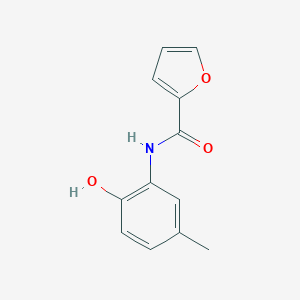
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
